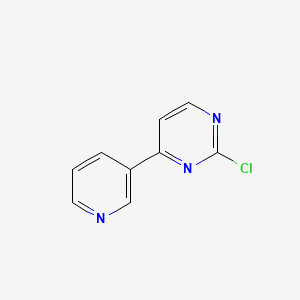

2-Chloro-4-(pyridin-3-yl)pyrimidine

描述

Significance of Heterocyclic Compounds in Scientific Inquiry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of organic chemistry. openaccessjournals.comnumberanalytics.com Their unique structures and properties make them indispensable in numerous scientific fields, from materials science to medicine. openaccessjournals.comijarsct.co.in Many biologically crucial molecules, such as nucleic acids, vitamins, and alkaloids, contain heterocyclic rings. openaccessjournals.comijarsct.co.in This prevalence in nature has spurred extensive research into their synthesis and application, with a significant portion of modern drug discovery focusing on these scaffolds. ijnrd.orgijraset.com

The pyrimidine (B1678525) nucleus, a six-membered ring with two nitrogen atoms, is a fundamental component of DNA and RNA. nih.gov This inherent biological relevance has established pyrimidine as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Pyrimidine derivatives are central to the development of a wide array of therapeutic agents, particularly in oncology. nih.govbenthamdirect.com Their structural framework allows for diverse modifications, leading to compounds with potent and selective biological activities. Many anticancer drugs, for instance, are designed around a pyrimidine core to mimic natural nucleobases and interfere with cancer cell processes. nih.govnih.gov

Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is another vital scaffold in the development of bioactive compounds. nih.gov It is found in various natural products, including vitamins like niacin and alkaloids. nih.govrsc.org The pyridine ring's ability to form hydrogen bonds and its bioisosteric relationship with other functional groups make it a valuable component in drug design. rsc.org Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

Rationale for Investigating 2-Chloro-4-(pyridin-3-yl)pyrimidine

The compound this compound incorporates both a pyrimidine and a pyridine ring, two of the most significant nitrogen-containing heterocycles. This combination creates a molecule with a unique electronic landscape and potential for multifaceted interactions with biological targets. The pyrimidine ring is known to have electron-deficient positions, particularly at the 2-, 4-, and 6-positions, which influences its reactivity. The attachment of the pyridine ring at the 4-position further modifies these electronic properties, creating a system ripe for chemical exploration.

The presence of a chlorine atom at the 2-position of the pyrimidine ring is a key feature of this compound. This chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a wide range of derivatives by introducing different functional groups at this position. nih.gov This synthetic versatility, coupled with the inherent biological significance of the pyrimidine and pyridine cores, makes this compound a promising starting point for the discovery of new therapeutic agents, particularly in areas like oncology and anti-inflammatory research.

Overview of Research Methodologies Applicable to Heterocyclic Systems

The study of heterocyclic compounds like this compound employs a variety of advanced research methods.

Synthesis: The creation of these molecules often involves multi-step synthetic sequences. Common techniques include ring-forming reactions (cyclizations), cross-coupling reactions (like the Suzuki reaction) to connect different molecular fragments, and substitution reactions to modify the core structure. numberanalytics.comnih.gov Microwave-assisted synthesis is also increasingly used to accelerate reaction times and improve yields. mdpi.com

Characterization: Once synthesized, the precise structure and purity of the compounds must be confirmed. Spectroscopic techniques are essential for this, including Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm the molecular weight. numberanalytics.combldpharm.comambeed.com

Computational Modeling: Computational methods, such as Density Functional Theory (DFT), are used to predict the electronic properties, stability, and reactivity of heterocyclic compounds. numberanalytics.com These theoretical studies can guide synthetic efforts and help to understand the mechanisms of action of biologically active molecules.

Biological Screening: To assess their therapeutic potential, new compounds undergo high-throughput screening against various biological targets, such as enzymes or cancer cell lines. numberanalytics.com This allows for the rapid identification of promising lead compounds for further development.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 483324-01-2 |

| Molecular Formula | C9H6ClN3 |

| Molecular Weight | 191.62 g/mol |

| Boiling Point | 399.5°C at 760 mmHg |

| Density | 1.309 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQROXOMFRGAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473090 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-01-2 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Pharmacological Relevance of Pyrimidine and Pyridine Derivatives

Therapeutic Applications of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a cornerstone of modern medicine, with applications spanning a wide array of diseases. Their structural resemblance to the nucleobases of DNA and RNA makes them prime candidates for anticancer and antiviral therapies. Moreover, their ability to interact with a variety of enzymes and receptors has led to their development as anti-infective, anti-inflammatory, and central nervous system (CNS)-active agents.

Pyrimidine analogues have long been a mainstay in cancer chemotherapy. Their mechanism of action often involves the inhibition of enzymes crucial for DNA synthesis and repair, leading to the selective death of rapidly proliferating cancer cells.

A notable class of pyrimidine derivatives, the pyridin-3-yl pyrimidines , has been investigated for its potent anticancer activity. Certain compounds within this series have demonstrated significant inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML). The binding mode of these compounds within the Bcr-Abl kinase domain has been explored through molecular docking studies, providing insights for the rational design of more potent inhibitors. nih.gov

Research into other substituted pyrimidines has revealed their potential to induce apoptosis and arrest the cell cycle in various cancer cell lines. For instance, certain 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), showing promise in the treatment of ALK-addicted cancers. nih.gov The anticancer effects of these compounds are often evaluated using a panel of human cancer cell lines, including those for lung, breast, and colon cancer.

The pyrimidine scaffold is a versatile platform for the development of agents to combat a wide range of infectious diseases.

Antibacterial and Antifungal: Numerous pyrimidine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, certain 2-amino pyrimidine derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial metabolic pathways.

Antiviral: Pyrimidine nucleoside analogues are a critical class of antiviral drugs. Their mechanism of action typically involves the inhibition of viral DNA or RNA synthesis. While specific studies on 2-Chloro-4-(pyridin-3-yl)pyrimidine are limited in this area, the broader class of pyrimidine derivatives continues to be a focus of antiviral research. mdpi.com

Antimalarial and Antitubercular: The development of resistance to existing therapies for malaria and tuberculosis necessitates the discovery of new chemical entities. Pyrimidine-containing compounds have been explored as potential inhibitors of key enzymes in Plasmodium falciparum and Mycobacterium tuberculosis. For instance, some quinoline-pyrimidine hybrids have been designed as potential plasmodial inhibitors. eurekaselect.com

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Pyrimidine derivatives have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.

The anti-inflammatory effects of certain pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. mdpi.combohrium.com Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

In addition to COX inhibition, some pyrimidine derivatives exhibit antioxidant properties by scavenging free radicals and reducing reactive oxygen species (ROS) levels. mdpi.combohrium.com The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The development of effective treatments for central nervous system (CNS) disorders remains a significant challenge. Pyrimidine-based compounds have been investigated for their potential to modulate various CNS targets.

Alterations in purine and pyrimidine metabolism have been linked to a range of neurological dysfunctions, suggesting that these molecules play a crucial role in the development and function of the CNS. nih.gov Pyrimidine derivatives have been designed to interact with various receptors and enzymes in the brain, including serotonin receptors, adenosine receptors, and enzymes involved in neurotransmitter metabolism. eurekaselect.com For instance, certain pyrido[3,4-d]pyrimidine scaffolds have been explored for their potential in treating Alzheimer's disease. nih.gov

Enzymatic and Cellular Assays for Biological Evaluation

The biological evaluation of pyrimidine and pyridine (B92270) derivatives relies on a variety of enzymatic and cellular assays to determine their potency, selectivity, and mechanism of action.

Table 1: Common Enzymatic and Cellular Assays for Biological Evaluation

| Assay Type | Target/Purpose | Examples |

|---|---|---|

| Enzymatic Assays | Assess the direct inhibitory effect on specific enzymes. | Kinase Inhibition Assays: Measuring the inhibition of kinases like Bcr-Abl or ALK using methods such as radioactive filter binding assays or fluorescence-based assays. nih.govnih.govCOX Inhibition Assays: Determining the inhibitory activity against COX-1 and COX-2 enzymes using colorimetric or fluorescence-based methods. mdpi.combohrium.com |

| Cellular Assays | Evaluate the effect of compounds on cellular processes in cultured cells. | Cytotoxicity/Antiproliferative Assays: Determining the concentration of a compound that inhibits cell growth by 50% (IC50) using assays like MTT, SRB, or CellTiter-Glo®. These are widely used for anticancer screening against various cancer cell lines (e.g., MCF-7, A549, HCT116). nih.govnih.govnih.govApoptosis Assays: Detecting the induction of programmed cell death using methods like Annexin V-FITC/propidium iodide staining followed by flow cytometry. nih.govCell Cycle Analysis: Determining the effect of a compound on cell cycle progression using flow cytometry analysis of DNA content. nih.govAnti-inflammatory Assays: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cell models like LPS-stimulated macrophages. mdpi.combohrium.comAntioxidant Assays: Quantifying the radical scavenging activity using assays such as the DPPH or ABTS assay. nih.govAntimicrobial Assays: Determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains using broth microdilution or agar diffusion methods. nih.gov |

These assays are crucial for establishing the structure-activity relationships (SAR) of newly synthesized compounds, guiding the optimization of lead compounds to enhance their therapeutic potential and minimize off-target effects.

Molecular Targets and Inhibition Mechanisms

The biological activity of pyrimidine and pyridine derivatives is realized through their interaction with various macromolecular targets, leading to the modulation of cellular signaling pathways implicated in a range of diseases. These interactions can be broadly categorized into the inhibition of enzymes, such as kinases, and the binding to cell surface receptors.

Protein kinases play a pivotal role in cell signaling and are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders. Consequently, they have emerged as major targets for drug discovery. Pyrimidine and pyridine-based compounds have been extensively explored as kinase inhibitors, often designed to compete with ATP for binding to the kinase active site. rsc.orgnih.gov

Tyrosine Kinases: The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established target in non-small-cell lung cancer (NSCLC). nih.gov Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have shown significant therapeutic benefits. nih.gov Fused pyrimidine scaffolds, such as furo-pyrimidine, pyrimido-pyrimidine, and thieno-pyrimidine, have been key in developing potent inhibitors that can overcome resistance mutations. nih.gov For instance, pyrido[2,3-d]pyrimidine derivatives have been reported as effective inhibitors of tyrosine kinases like c-Abl and Bcr/Abl. nih.gov PD180970, a pyrido[2,3-d]pyrimidine derivative, was found to reduce Bcr/Abl tyrosine phosphorylation and induce cell death in chronic myelogenous leukemia (CML) cell lines. nih.gov

Serine/Threonine Kinases: This class of kinases is also a significant target for pyrimidine and pyridine derivatives. Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are targeted by these compounds to induce cancer cell death. PIM kinases, another family of serine/threonine kinases implicated in cancer, are also inhibited by pyridine-containing compounds. Furthermore, Monopolar spindle 1 (Mps1/TTK), a key regulator of the spindle assembly checkpoint, is a target for pyrido[3,4-d]pyrimidine-based inhibitors. nih.gov The pyrido[4,3-d]pyrimidine derivative, Trametinib, is a kinase inhibitor used in the treatment of specific types of melanoma. nih.gov A pyrido[4,3-d]pyrimidine derivative, SKI-O-068, has been shown to inhibit Pim1 kinase with an IC50 of 123 (±14) nM. researchgate.net

LRRK2 and CSF1R: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective LRRK2 inhibitors. nih.govnih.gov Optimization of fragment-derived pyrrolo[2,3-d]pyrimidines has led to compounds with high potency and selectivity for LRRK2. nih.govacs.org Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, is a validated target in oncology. acs.org Pyrrolo[2,3-d]pyrimidine and 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffolds have been utilized to develop potent and orally bioavailable CSF1R inhibitors. acs.orgresearchgate.netntnu.no For example, compound 3bw (a 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine) potently inhibits CSF1R with an IC50 value of 3.0 nM. acs.org

| Compound Class | Target Kinase | Example Compound | Reported Activity (IC50) | Therapeutic Area |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | Bcr/Abl Tyrosine Kinase | PD180970 | 2.5 nM | Cancer (CML) nih.gov |

| Pyrido[4,3-d]pyrimidine | Pim1 Serine/Threonine Kinase | SKI-O-068 | 123 nM | Cancer researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 | (2R)-2-Methylpyrrolidin-1-yl derivative 18 | 0.7 nM (cKi) | Parkinson's Disease nih.gov |

| 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine | CSF1R | 3bw | 3.0 nM | Cancer acs.org |

Beyond kinase inhibition, pyrimidine and pyridine derivatives are prominent as ligands for G protein-coupled receptors (GPCRs), such as adenosine and histamine receptors.

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes, making them attractive therapeutic targets. The structure-activity relationship (SAR) of adenosine derivatives as receptor agonists has been extensively studied. nih.gov While most known agonists are derivatives of purine nucleosides, 2-aminopyridine-3,5-dicarbonitrile derivatives represent a class of non-nucleoside agonists. nih.gov The development of selective antagonists for these receptors is also an active area of research. nih.gov

Histamine Receptors: Histamine receptors (H1, H2, H3, and H4) are another important family of GPCRs. Pyrimidine derivatives, particularly 2-aminopyrimidines, have been explored as ligands for the H4 receptor, which is implicated in inflammatory and immune responses. acs.orgnih.govnih.gov SAR studies on a series of 2-aminopyrimidines led to the identification of potent H4 receptor antagonists with in vivo anti-inflammatory and antinociceptive activity. acs.orgnih.gov For example, compound 4 , 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was identified as a potent H4R antagonist. acs.org

| Compound Class | Target Receptor | Example Compound | Pharmacological Action | Therapeutic Potential |

|---|---|---|---|---|

| 2-Aminopyridine-3,5-dicarbonitrile | Adenosine Receptors | - | Agonist | Various nih.gov |

| 2-Aminopyrimidine | Histamine H4 Receptor | 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Antagonist | Inflammation, Pain acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For kinase inhibitors, a common pharmacophore includes hydrogen bond donors and acceptors that mimic the interactions of the adenine ring of ATP with the kinase hinge region. acs.orgresearchgate.net For 2,4-disubstituted pyrimidine derivatives as Janus Kinase 3 (JAK3) inhibitors, a five-featured pharmacophore model was developed, consisting of one hydrogen bond acceptor, two hydrogen bond donors, one hydrophobic feature, and one aromatic ring feature. worldscientific.com This model highlights the importance of specific interactions for potent inhibition.

Modifying substituents on the pyrimidine core can dramatically alter biological activity. For instance, in the development of CSF1R inhibitors based on the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold, it was found that electron-donating groups, such as a methoxy group on a phenyl ring, could enhance activity, potentially by strengthening cation-π interactions with a lysine residue in the active site. acs.org In the case of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors, replacing a phenyl unit in the 4-amino group with a tetrahydropyran (THP) moiety retained inhibitory potency while offering potential benefits in solubility and toxicity. ntnu.no For LRRK2 inhibitors with a pyrrolo[2,3-d]pyrimidine core, the introduction of a 1-deaza analogue (pyrrolo[3,2-c]pyridine) was well-tolerated and maintained potency. acs.org

Molecular Hybridization and Scaffold Hopping Approaches in Drug Design

To explore novel chemical space and improve the properties of lead compounds, medicinal chemists employ advanced strategies like molecular hybridization and scaffold hopping.

Molecular Hybridization: This strategy involves combining two or more pharmacophoric elements from different bioactive molecules into a single hybrid compound. nih.gov This approach was used to design pyridine-based pyrrolo[2,3-d]pyrimidine analogues as CSF1R inhibitors by merging fragments of the known drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com The resulting hybrid molecules showed potent enzymatic and cellular activity. mdpi.com Another example is the development of pyridine-thiazole hybrid molecules as potential anticancer agents. mdpi.com

Scaffold Hopping: This computational or medicinal chemistry strategy aims to identify isosteric replacements for a core molecular scaffold while retaining the essential binding interactions. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as metabolic stability. nih.gov For example, replacing a phenyl ring with a more electron-deficient pyridyl or pyrimidyl ring can increase robustness towards oxidative metabolism. nih.gov In the design of CSF1R inhibitors, a scaffold hopping approach was used to synthesize C-4 substituted pyrrolo[2,3-d]pyrimidines incorporating a dipyridine moiety from Pexidartinib. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 2-Chloro-4-(pyridin-3-yl)pyrimidine, might interact with a biological target, typically a protein or enzyme.

Studies on structurally similar pyrimidine (B1678525) and pyridine (B92270) derivatives have demonstrated their potential to bind to various significant biological targets. For instance, derivatives of 2-amino-4-chloro-pyrimidine have been docked against the main protease (3CLpro or Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov These in silico experiments revealed that the pyrimidine scaffold can fit into the active site of the enzyme, with binding energies indicating a strong affinity. nih.gov The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the heterocyclic rings and amino acid residues in the target's active site.

Similarly, other research has explored the docking of 2-chloro-pyridine derivatives with targets like telomerase and pyrimidine-pyridine diamines with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in cancer and neurodegenerative diseases, respectively. nih.govnih.gov These studies consistently highlight the versatility of the pyrimidine and pyridine rings in forming key interactions within enzyme binding pockets. Molecular dynamics simulations can further refine these docking poses, confirming the stability of the ligand-protein complex over time. nih.gov

Table 4.1: Examples of Molecular Docking Studies on Related Pyrimidine and Pyridine Derivatives

| Compound Class | Target Enzyme | Key Findings |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | Showed high binding affinity with binding energy scores up to -8.12 kcal/mol. nih.gov |

| Pyrimidine and pyridine diamines | Human Acetylcholinesterase (hAChE) & Butyrylcholinesterase (hBChE) | Docking confirmed the interaction mode with the enzymatic active site, showing π-π interactions and hydrogen bonds. nih.gov |

| Pyridin-2-yl-carbamodithioates | E. coli MurD enzyme | Molecular docking investigated the binding affinity in the catalytic pocket of the enzyme. fabad.org.tr |

| 2-chloro-pyridine derivatives with flavone moieties | Telomerase (3DU6) | Docking simulation was used to determine the probable binding model in the active site. nih.gov |

Quantitative Reactivity Models for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. The chlorine atom at the C2 position of the pyrimidine ring in this compound is susceptible to displacement by nucleophiles. Quantitative models, often derived from computational data, can predict the rate and regioselectivity of these reactions.

General studies on SNAr reactions have shown that reactivity can be correlated with computationally derived molecular descriptors. chemrxiv.org For pyrimidines, substitution at the C4 position is generally more favorable than at the C2 position, a preference that can be explained by frontier molecular orbital theory. stackexchange.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms. For an SNAr reaction, DFT can be used to calculate the energies of the reactants, the intermediate Meisenheimer complex, the transition state, and the products. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

In the SNAr reaction of 2-chloropyridine derivatives, molecular orbital calculations of the Gibbs free energy change between the initial and transition states have been used to understand the reaction rate and the influence of substituents. researchgate.net These calculations can verify the structure of the transition state leading to the Meisenheimer complex, a key intermediate in the SNAr mechanism. researchgate.net By modeling this pathway for this compound, one can predict its reactivity with various nucleophiles and understand the electronic effects of the pyridin-3-yl substituent on the reaction rate.

Several molecular descriptors calculated from the ground-state wavefunction of the molecule can be used to predict its reactivity without the need for complex transition state calculations. chemrxiv.org

LUMO Energy: According to frontier molecular orbital theory, the SNAr reaction involves the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy for the electrophile (in this case, this compound) indicates greater reactivity towards nucleophiles. The distribution of the LUMO on the pyrimidine ring is also crucial; a larger LUMO coefficient on the carbon atom bearing the chlorine (C2) suggests that this site is more susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution and is used to predict how molecules will interact. Regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack, while regions of negative potential (colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net For this compound, an MEP map would likely show a significant positive potential on the C2 and C4 carbons of the pyrimidine ring, indicating their electrophilicity. researchgate.net

A robust linear relationship has been demonstrated between experimental SNAr activation energies and a combination of descriptors including the LUMO energy and the average MEP at the carbon undergoing substitution. chemrxiv.org

Structural Aspects Identification through Computational Studies

Computational methods, particularly DFT, are routinely used to determine the three-dimensional structure of molecules with high accuracy. researchgate.net For this compound, these calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, defining its optimal geometry. nanobioletters.com

The optimized structure reveals the spatial arrangement of the pyrimidine and pyridine rings relative to each other. These structural parameters are fundamental for understanding the molecule's physical properties and how it might fit into a constrained environment like an enzyme's active site. The results from these calculations can be validated by comparison with experimental data from X-ray crystallography for similar molecules. mdpi.com

Table 4.3: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Description | Predicted Value |

| C-Cl Bond Length | The length of the bond between the C2 carbon of the pyrimidine and the chlorine atom. | ~1.74 Å |

| C-C Inter-ring Bond Length | The length of the bond connecting the pyrimidine and pyridine rings. | ~1.48 Å |

| C-N-C Bond Angle | The angle within the pyrimidine ring. | ~116° |

| Inter-ring Dihedral Angle | The twist angle between the planes of the pyrimidine and pyridine rings. | ~20-40° |

Note: These are typical values based on DFT calculations of similar heterocyclic systems and serve as an illustration.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom is the rotation around the single bond connecting the pyrimidine and pyridine rings.

Computational studies can map the potential energy surface as a function of the dihedral angle between the two rings. researchgate.net This analysis identifies the lowest-energy (most stable) conformations and the energy barriers to rotation between them. The preferred conformation is determined by a balance of steric hindrance between atoms and electronic effects like conjugation. Studies on similar bi-aryl systems have used theoretical methods to conclude that a twisted, non-planar conformation is often the most stable. researchgate.net

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the movements of all atoms over a period of time, MD can explore the accessible conformational space, revealing how the molecule flexes, bends, and rotates at a given temperature. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose obtained from docking and identify key dynamic interactions. nih.gov

Prediction of ADME Properties

In the context of drug discovery, it is critical to assess a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Many of these properties can be predicted computationally, allowing for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

Various online tools and software packages, such as SwissADME and pkCSM, are used to calculate these properties based on the molecule's structure. nih.govrjptonline.org For this compound, these tools can predict its drug-likeness based on criteria like Lipinski's Rule of Five, which relates molecular properties to the likelihood of oral bioavailability.

Table 4.5: Predicted ADME Properties for this compound

| Property | Description | Predicted Outcome |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Likely to comply (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). |

| Gastrointestinal (GI) Absorption | The likelihood of absorption from the gut. | Predicted to be high. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | The ability to cross the BBB and enter the central nervous system. | May or may not permeate, depending on specific physicochemical properties. nih.gov |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Predicted to be poorly to moderately soluble. rjptonline.org |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | Likely to be around 0.55, a common value for similar scaffolds. nih.gov |

Note: These predictions are based on in silico models and findings for structurally related chloro-pyrimidine derivatives. nih.govrjptonline.org

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity of atoms in a molecule. For 2-Chloro-4-(pyridin-3-yl)pyrimidine, both ¹H NMR and ¹³C NMR spectra would provide unique signals corresponding to each distinct hydrogen and carbon atom in the structure.

¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the six protons on the aromatic rings. The protons on the pyrimidine (B1678525) ring and the pyridine (B92270) ring will appear as distinct multiplets (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure leyan.com.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals, one for each carbon atom in the molecule's asymmetric structure. The carbons bonded to nitrogen or chlorine would be significantly shifted downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic rings of this compound nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ionized molecules, which provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass mdpi.com.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio pg.edu.pl. This results in two peaks for the molecular ion (M⁺ and M⁺+2) separated by two mass units, with relative intensities of about 3:1 google.com. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis. Predicted mass spectrometry data for various adducts of the compound provide expected m/z values for analysis uni.lu.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.03230 |

| [M+Na]⁺ | 214.01424 |

| [M+NH₄]⁺ | 209.05884 |

| [M+K]⁺ | 229.98818 |

| [M-H]⁻ | 190.01774 |

| [M]⁺ | 191.02447 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChemLite uni.lu.

Single Crystal X-ray Diffraction Studies

The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The diffraction pattern produced is recorded and analyzed to generate a 3D electron density map of the molecule, from which the atomic positions can be determined. For a molecule like this compound, this analysis would unambiguously confirm the planar structures of the pyrimidine and pyridine rings and determine the dihedral angle between them. While this technique offers unequivocal structural proof, publicly accessible single crystal X-ray diffraction data for this compound were not identified in the surveyed literature.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, Gas Chromatography)

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase researchgate.net. The compound is separated from impurities based on differences in their partitioning between the two phases. The purity of the compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks. A Certificate of Analysis indicates that the purity of this compound has been successfully determined using this method leyan.com.

| Analytical Method | Purity Result |

|---|---|

| HPLC | 99.25% |

Table 2: Purity of this compound as determined by HPLC. Data sourced from a Certificate of Analysis leyan.com.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for separating and analyzing volatile compounds pg.edu.pl. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. For pyrimidine and pyridine derivatives, GC analysis can be highly effective researchgate.net. The volatility of this compound makes it a suitable candidate for GC analysis, which can be used to assess its purity and detect any volatile impurities from the synthesis process.

For less volatile compounds or to improve peak shape and detection, derivatization may be employed prior to GC analysis researchgate.net. The output chromatogram provides data on the retention time and peak area, which are used for qualitative and quantitative analysis, respectively.

Future Directions and Challenges in Research on 2 Chloro 4 Pyridin 3 Yl Pyrimidine

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in chemical synthesis is the development of processes that are not only efficient but also environmentally benign. Future research on 2-Chloro-4-(pyridin-3-yl)pyrimidine will likely focus on creating novel synthetic routes that improve yields, reduce waste, and utilize greener reaction conditions.

Key areas of development include:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The application of microwave irradiation to the synthesis of pyrimidine (B1678525) derivatives has already shown promise. nih.gov

Catalytic Methods : The use of novel catalysts could enable more efficient and selective reactions, minimizing the formation of byproducts and simplifying purification processes. google.com

Green Solvents and Reagents : A shift towards the use of less hazardous solvents and reagents is a critical aspect of sustainable chemistry. tandfonline.com Research efforts will aim to replace traditional, often toxic, chemicals with more environmentally friendly alternatives.

Exploration of New Biological Activities and Therapeutic Indications

While derivatives of this compound are known for their anticancer properties, the broader biological potential of this scaffold remains largely untapped. nih.gov The pyrimidine core is a versatile pharmacophore found in drugs with a wide array of activities. mdpi.com

Future exploratory research could target a range of therapeutic areas:

Infectious Diseases : Pyrimidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. mdpi.comnih.gov New analogues of this compound could be screened against various pathogens, including drug-resistant strains of bacteria and viruses like the influenza virus or dengue virus. tandfonline.comnih.gov

Inflammatory Diseases : Given the known anti-inflammatory potential of some pyrimidine-based compounds, this is a logical area for further investigation. mdpi.com

Neurodegenerative Diseases : Some pyrimidine compounds have been investigated for conditions like Alzheimer's disease, suggesting a potential avenue for new research. mdpi.com

Other Areas : The broad pharmacological profile of pyrimidines suggests potential applications as analgesic, anticonvulsant, antidiabetic, and antihypertensive agents. mdpi.com Systematic screening of a library of this compound derivatives could uncover novel activities.

Mechanistic Studies of Biological Action

A fundamental challenge in drug discovery is to fully understand how a compound exerts its effects at a molecular level. For this compound and its derivatives, detailed mechanistic studies are crucial for rational drug design and optimization.

Key research goals include:

Target Identification : Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound interact with is a primary objective. For example, some analogues have been identified as inhibitors of specific kinases like Bcr-Abl, Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.gov

Pathway Analysis : Once a target is known, researchers need to elucidate the downstream signaling pathways that are affected. This can involve techniques like cell cycle analysis, which has been used to show that some pyrimidine derivatives can cause cell cycle arrest. nih.govnih.gov

Binding Mode Characterization : Using techniques like X-ray crystallography and molecular docking, scientists can visualize how these compounds bind to their targets. nih.govnih.gov This structural information is invaluable for designing more potent and selective inhibitors. For instance, understanding the hydrogen bonds and hydrophobic interactions within the binding site of a kinase can guide the modification of the pyrimidine scaffold. nih.govnih.gov

Design of Highly Potent and Selective Analogues

The core structure of this compound is a starting point for creating more advanced drug candidates. The goal is to design analogues that have enhanced potency against their intended target and high selectivity, thereby minimizing off-target effects.

This involves several key strategies:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the parent compound and evaluating the biological activity of each new analogue, researchers can build a detailed understanding of which chemical features are important for activity. nih.govnih.gov For example, studies have shown that adding specific substituents, such as halogens, to parts of the molecule can significantly enhance its anticancer effects. nih.gov

Bioisosteric Replacement : This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. nih.gov This can be used to improve the compound's pharmacokinetic properties or to fine-tune its interaction with a biological target. The pyrimidine ring itself can act as a bioisostere for other aromatic systems. nih.gov

Hybrid Molecule Design : This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize drug discovery. These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-test-analyze cycle.

Future applications in research on this compound include:

Predictive Modeling : AI/ML algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties, such as high potency for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

In Silico ADMET Prediction : Computational tools are already used to predict the pharmacokinetic and toxicity profiles of drug candidates. rsc.org Advanced AI models can provide more accurate predictions, helping to identify potential liabilities early in the drug discovery process.

Enhanced Molecular Docking : While molecular docking is an established computational technique, AI can enhance its predictive power by learning from experimental data to better score protein-ligand interactions. nih.govnih.gov

By embracing these future directions and tackling the associated challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, and how can they influence experimental design?

- Answer : The compound’s molecular formula (C₉H₆ClN₃) and molecular weight (191.62 g/mol) are critical for stoichiometric calculations in synthesis . Its density (~1.513 g/mL at 25°C, extrapolated from similar pyrimidines) affects solvent selection for chromatography or recrystallization . The chloro and pyridinyl groups contribute to its polarity, requiring polar aprotic solvents (e.g., DMF) for solubility in coupling reactions .

Q. What synthetic strategies are recommended for preparing this compound?

- Answer : Common routes include:

- Nucleophilic aromatic substitution : Reacting 2,4-dichloropyrimidine with 3-pyridinylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) .

- Stepwise functionalization : Chlorination of 4-(pyridin-3-yl)pyrimidin-2-ol using POCl₃ or PCl₅, with yields optimized by controlling reaction temperature (80–100°C) .

- Safety note : Use inert atmospheres (N₂/Ar) to prevent decomposition of halogenated intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer :

- Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 192.06) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

- Answer : The chloro-pyrimidine core acts as a hydrogen-bond acceptor, enabling interactions with biological targets like kinases or receptors. For example:

- Kinase inhibition : The pyridinyl group enhances binding to ATP pockets in kinases (e.g., RAF/MEK), with chlorine improving selectivity by steric hindrance .

- Neurochemical modulation : Derivatives have shown agonist activity at α7 nicotinic acetylcholine receptors, attributed to the pyridine ring’s electron-deficient nature .

- Structure-activity relationship (SAR) : Trifluoromethyl substitutions at position 4 increase lipophilicity and blood-brain barrier penetration .

Q. How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

- Answer :

- Chlorine replacement : Substituting Cl with Br or I alters metabolic stability (e.g., iodine’s larger size reduces CYP450-mediated oxidation) .

- Heterocyclic fusion : Adding bicyclic moieties (e.g., thienopyrimidine) enhances DNA intercalation but may increase cytotoxicity .

- Solubility optimization : Introducing polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may reduce membrane permeability .

Q. What experimental approaches are used to resolve contradictory data in biological assays?

- Answer : Contradictions in IC₅₀ values or target selectivity often arise from:

- Assay conditions : Varying ATP concentrations in kinase assays can skew inhibition results. Standardize ATP levels (e.g., 1 mM) .

- Metabolic interference : Use liver microsome stability tests to identify metabolites that may confound activity readings .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。